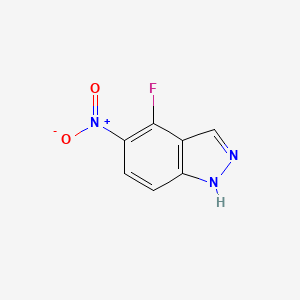

4-Fluoro-5-nitro 1H-indazole

Overview

Description

4-Fluoro-5-nitro 1H-indazole is a chemical compound with the molecular formula C7H4FN3O2 . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of 1H-indazole, the parent compound of 4-Fluoro-5-nitro 1H-indazole, has been studied extensively . A common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The cyclization step was previously thought to be nonfeasible, but a hydrogen bond propelled mechanism has been proposed . This new mechanism is suitable for similar cyclizations .Molecular Structure Analysis

The molecular structure of 4-Fluoro-5-nitro 1H-indazole consists of seven carbon atoms, four hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms . The InChI code for this compound is 1S/C7H4FN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10) .Chemical Reactions Analysis

The chemical reactions involving 1H-indazole have been explored in various studies . For instance, the reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .Physical And Chemical Properties Analysis

The molecular weight of 4-Fluoro-5-nitro 1H-indazole is 181.13 . The compound is typically stored at room temperature and is available in powder form .Scientific Research Applications

Medicinal Chemistry: Anti-inflammatory Agents

The indazole nucleus, particularly derivatives like 4-fluoro-5-nitro-1H-indazole , has been explored for its potential in anti-inflammatory medications. Compounds with the indazole moiety have shown promise in inhibiting cyclo-oxygenase-2 (COX-2), which plays a significant role in the inflammatory process . This could lead to the development of new drugs that offer anti-inflammatory effects with reduced side effects compared to current treatments.

Anticancer Research

Indazole derivatives have been studied for their antiproliferative activities against various cancer cell lines. New N-phenyl-1H-indazole-1-carboxamides, which could be synthesized using 4-fluoro-5-nitro-1H-indazole as a precursor, have shown effectiveness against colon and melanoma cell lines, indicating potential applications in cancer therapy .

Material Science: Dye-Sensitized Solar Cells (DSSCs)

The conjugated structure of indazoles, including 4-fluoro-5-nitro-1H-indazole , makes them suitable for use in dye-sensitized solar cells. Their ability to coordinate to metal centers can lead to efficient energy transfer processes in DSSCs, potentially improving the efficiency of solar energy conversion .

Coordination Chemistry: Photosensitizers

4-fluoro-5-nitro-1H-indazole: can act as a ligand in the formation of heteroleptic or homoleptic triplet photosensitizers. These photosensitizers are used in various applications, including photodynamic therapy for cancer treatment and photochemical reactions requiring controlled energy transfer .

Analytical Chemistry: Reference Standards

Due to its well-defined structure and purity, 4-fluoro-5-nitro-1H-indazole can serve as a reference standard in analytical chemistry. It can be used to calibrate instruments or validate analytical methods, ensuring accuracy and consistency in research and quality control .

Chemical Synthesis: Building Blocks

As a versatile building block, 4-fluoro-5-nitro-1H-indazole is valuable in chemical synthesis. It can be used to create a variety of complex molecules for further research or industrial applications, such as pharmaceuticals, agrochemicals, and more .

Pharmacology: Drug Discovery

The indazole ring system is a common feature in many pharmacologically active compounds4-fluoro-5-nitro-1H-indazole can be utilized in drug discovery programs as a scaffold for developing new therapeutic agents with diverse biological activities .

Biochemistry: Enzyme Inhibition Studies

Indazole derivatives are known to interact with various enzymes, modulating their activity4-fluoro-5-nitro-1H-indazole could be used in biochemical studies to investigate enzyme mechanisms and discover potential inhibitors that could lead to new treatments for diseases involving enzymatic dysregulation .

Mechanism of Action

Target of Action

Indazole-containing compounds have been known to target a variety of enzymes and receptors, including chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These targets play a crucial role in the treatment of diseases such as cancer .

Mode of Action

Indazole compounds can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests that 4-Fluoro-5-nitro 1H-indazole may interact with its targets through similar mechanisms.

Biochemical Pathways

Indazole derivatives have been applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . This suggests that 4-Fluoro-5-nitro 1H-indazole may affect similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 18113 suggests that it may have favorable ADME properties, as smaller molecules are generally better absorbed and distributed throughout the body.

Result of Action

Given the known targets of indazole compounds, it is plausible that 4-fluoro-5-nitro 1h-indazole may have effects on cell growth and proliferation, particularly in the context of cancer .

Safety and Hazards

Future Directions

The future directions for the study of 1H-indazole and its derivatives like 4-Fluoro-5-nitro 1H-indazole could involve further exploration of the newly proposed hydrogen bond propelled mechanism . This could lead to the prediction of new reactions and the development of practical syntheses for similar compounds .

properties

IUPAC Name |

4-fluoro-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAYHRXXJNBMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306117 | |

| Record name | 1H-Indazole, 4-fluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-5-nitro-1H-indazole | |

CAS RN |

1082041-35-7 | |

| Record name | 1H-Indazole, 4-fluoro-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 4-fluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

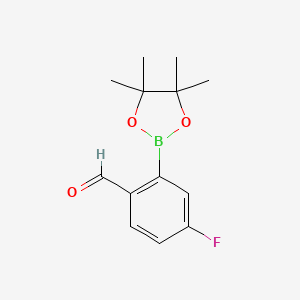

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1440920.png)